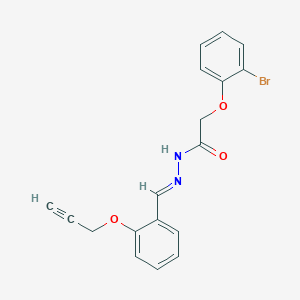![molecular formula C25H23BrN8O3 B11558984 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558984.png)
6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: Products include various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Triazine derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents against various pathogens.
Cancer Research: Some triazine compounds are being investigated for their anticancer properties.
Industry
Agriculture: Triazine derivatives are used as herbicides and pesticides.
Dyes and Pigments: These compounds are also used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core structure.
Melamine: Used in the production of plastics and resins.
Cyanuric Acid: Used in swimming pool maintenance and as a precursor for other chemicals.
Uniqueness
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C25H23BrN8O3 |
|---|---|
Molekulargewicht |
563.4 g/mol |
IUPAC-Name |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H23BrN8O3/c1-15-4-6-20(12-16(15)2)29-24-30-23(28-19-7-9-21(10-8-19)34(35)36)31-25(32-24)33-27-14-17-13-18(26)5-11-22(17)37-3/h4-14H,1-3H3,(H3,28,29,30,31,32,33)/b27-14+ |
InChI-Schlüssel |
DSMQTJUWPSJANJ-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Br)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B11558901.png)
![1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B11558913.png)
![Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester](/img/structure/B11558919.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B11558929.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11558931.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B11558933.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B11558948.png)
![2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B11558955.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558957.png)
![4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558965.png)

![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
![1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea](/img/structure/B11559005.png)
